molecular formula C8H8BrClO4S2 B13158797 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13158797
M. Wt: 347.6 g/mol
InChI Key: VXPRKASHJDDIBO-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride (CAS 1354954-42-9) is a multifunctional aromatic sulfonyl chloride compound of interest in chemical synthesis and pharmaceutical research . This reagent features two distinct sulfonyl functional groups: a highly reactive sulfonyl chloride and an ethanesulfonyl group, in addition to a bromo substituent. The sulfonyl chloride moiety is a well-known electrophile that readily undergoes condensation reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively . These reactions are fundamental in medicinal chemistry for creating compound libraries and for the structural modification of lead molecules, particularly given the prominence of sulfonamide groups in pharmaceuticals . The presence of both bromine and the ethanesulfonyl group on the benzene ring makes this compound a valuable, polyfunctional synthetic building block. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of complex carbon-based frameworks. The ethanesulfonyl group can influence the electronic properties of the aromatic ring and may contribute to the solubility and bioavailability of resulting compounds. As such, this reagent is primarily used in the synthesis of more complex molecules for research applications, including the development of potential bioactive agents. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8BrClO4S2

Molecular Weight

347.6 g/mol

IUPAC Name

4-bromo-3-ethylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

VXPRKASHJDDIBO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis generally begins with a benzene ring bearing a bromine substituent at the para position relative to the sulfonyl group, such as 4-bromobenzenesulfonic acid derivatives or 4-bromoaniline precursors, which are then converted to sulfonyl chlorides.

Sulfonation Process

  • Reagents: Chlorosulfonic acid or sulfur trioxide complexes are typical sulfonating agents.
  • Procedure: The benzene derivative is heated with chlorosulfonic acid under controlled temperature (around 50-80°C). This process introduces the sulfonyl group at the desired position, yielding sulfonyl chlorides after subsequent workup.
  • Data Evidence: A patent describes sulfonation of 2-bromoaniline, followed by diazotization and chlorination to produce substituted sulfonyl chlorides with yields around 79-84% (see).

Diazotization and Chlorination Pathway

  • Diazotization: 2-bromoaniline is diazotized using sodium nitrite in hydrochloric acid at temperatures below 0°C, forming diazonium salts.
  • Chlorination: The diazonium salt reacts with thionyl chloride or chlorinating agents, replacing the diazonium group with chlorine, producing the sulfonyl chloride derivative.
  • Reaction Conditions: The process involves maintaining low temperatures (around -5°C) to control reaction kinetics and prevent side reactions.
  • Yield Data: The process yields approximately 79.4% of 2-bromobenzenesulfonyl chloride, with high purity confirmed via NMR and HPLC analysis.

Alternative Routes for Different Substituted Benzene Sulfonyl Chlorides

  • For 4-bromomethylbenzenesulfonyl chloride , a similar diazotization approach is used, starting from 4-bromomethylaniline, with yields around 75.9% ().
  • The process involves diazotization, followed by chlorination with thionyl chloride, and purification via recrystallization.

Reaction Conditions and Reagents Summary

Step Reagents Conditions Purpose Yield (%) References
Diazotization Sodium nitrite, hydrochloric acid -5°C to 0°C Formation of diazonium salt ,
Chlorination Thionyl chloride Dropwise addition, 0°C, overnight Conversion to sulfonyl chloride ~79-85 ,
Purification Ethyl acetate extraction, recrystallization Room temp to -5°C Purity enhancement

Alternative Synthetic Strategies

Direct Sulfonation of Precursors

  • Chlorosulfonic acid can be directly reacted with substituted benzene derivatives under controlled temperature to yield sulfonyl chlorides.
  • Reaction parameters: Typically, the process involves gradual addition of chlorosulfonic acid to cooled aromatic compounds, followed by workup and purification.

Use of Aromatic Amines as Precursors

  • Aromatic amines such as 4-bromomethylaniline or 2-bromoaniline are diazotized, then reacted with chlorinating agents to produce the sulfonyl chlorides.
  • This pathway offers high regioselectivity and yields, as demonstrated in patent procedures ().

Advantages and Limitations

Strategy Advantages Limitations References
Sulfonation with chlorosulfonic acid Direct, straightforward Harsh conditions, possible over-sulfonation ,
Diazotization followed by chlorination High regioselectivity, high yields Requires low temperatures, multiple steps ,
Direct chlorination of aromatic sulfonates Simplified process Less control over regioselectivity General literature

Data Tables Summarizing Key Parameters

Method Starting Material Reagents Temperature Yield (%) Purity Confirmation Reference
Diazotization + Chlorination 2-bromoaniline Sodium nitrite, thionyl chloride -5°C to 0°C 79.4 NMR, HPLC
Diazotization + Chlorination 4-bromomethylaniline Sodium nitrite, thionyl chloride -5°C to 0°C 75.9 NMR
Direct sulfonation Aromatic derivative Chlorosulfonic acid 50-80°C Variable Purity via chromatography ,

Research Perspectives and Optimization

  • Reaction Efficiency: Optimization of temperature and reagent addition rates can improve yields and purity.
  • Environmental Considerations: Use of greener chlorinating agents or catalytic processes is under investigation.
  • Scale-Up Potential: The diazotization-chlorination route is scalable with proper temperature control and safety measures due to the use of hazardous reagents like chlorosulfonic acid and thionyl chloride.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.

    Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.

    Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.

Common Reagents and Conditions::

    Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products::
  • Nucleophilic substitution: Formation of sulfonamides or sulfones.
  • Reduction: Formation of the corresponding sulfonamide.
  • Oxidation: Formation of other functional groups.

Scientific Research Applications

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with potential applications in scientific research, particularly in organic synthesis and medicinal chemistry. It consists of a benzene ring with sulfonyl chloride and bromo substituents. The presence of these functional groups allows for versatile chemical reactivity, making it a useful building block for synthesizing more complex molecules.

General Information

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride has the molecular formula C8H8BrClO4S2C_8H_8BrClO_4S_2. The key feature of this compound is the presence of multiple reactive groups that can be utilized in various chemical reactions.

Scientific Research Applications

Due to its sulfonyl chloride moiety, 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can serve as a reagent in introducing sulfonyl groups into organic molecules, modifying their chemical and physical properties.

Reagent in Organic Synthesis

  • Introducing Sulfonyl Groups Sulfonyl chlorides are versatile reagents for introducing a sulfonyl group into organic molecules. This modification can alter the physical and chemical properties of the molecules, making them useful for creating new compounds with specific functionalities.
  • Material Science Applications Sulfonyl groups can influence properties relevant to material science, such as thermal stability and electrical conductivity. Therefore, 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride could be a component in synthesizing novel materials with desired properties.
  • Drug Synthesis Sulfonyl groups are present in many bioactive molecules, suggesting that 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride could be a valuable reagent in synthesizing potential new drugs or drug candidates.

Exemplary reactions
The reactivity of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is primarily attributed to the sulfonyl chloride moiety. Key reactions include:

  • Sulfonylation Reacting with alcohols or amines to form sulfonates or sulfonamides.
  • Hydrolysis Reacting with water to form sulfonic acids.
  • Reduction Reducing the sulfonyl chloride to sulfinic acids or thiols.

These reactions demonstrate the compound's utility in synthesizing diverse chemical entities.

  • Cosmetics Experimental design techniques are used in developing stable, safe, and effective cosmetic products .
  • Drug Development As a BRD4 inhibitor with a 3-ethyl-benzo[d]isoxazole scaffold for potential treatment of AML .

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve:

    Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.

    Enzyme Inhibition: Interfering with enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent effects of 4-bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

Compound Name Substituents (Position) Key Functional Groups Electron Effects
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride Br (4), CH₂CH₂SO₂ (3), SO₂Cl (1) Bromine, ethanesulfonyl, sulfonyl chloride Strong EWG (SO₂), moderate steric bulk
4-Bromo-3-methylbenzene-1-sulfonyl chloride Br (4), CH₃ (3), SO₂Cl (1) Bromine, methyl, sulfonyl chloride Moderate EWG (SO₂), low steric bulk
4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride Br (3-benzyl), OCH₂ (4), SO₂Cl (1) Benzyloxy, bromine, sulfonyl chloride EWG (SO₂), EDG (OCH₂)
5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride Br (5), Cl (2), OCH₃ (4), SO₂Cl (1) Bromine, chlorine, methoxy, sulfonyl chloride Mixed EWG/EDG effects

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The ethanesulfonyl group in the target compound enhances electrophilicity compared to methyl (in ) or methoxy (in ) substituents, which exhibit weaker electron-withdrawing or donating effects, respectively .
Physical and Spectroscopic Properties
Property 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride 4-Bromo-3-methylbenzene-1-sulfonyl chloride 5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride
Molecular Weight (g/mol) 362.63 273.75 319.99
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO) Soluble in CHCl₃, ethers Soluble in dichloromethane, THF
Melting Point Not reported Not reported Not reported
¹H-NMR (CDCl₃) Aromatic protons downfield (~7.5-8.5 ppm) Similar aromatic shifts Additional methoxy signal (~3.8 ppm)

Biological Activity

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique structural framework that allows it to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and gene expression. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be represented as follows:

C9H10BrClO4S2\text{C}_9\text{H}_{10}\text{BrClO}_4\text{S}_2

This compound features a bromine atom at the para position relative to the sulfonyl chloride group, which is crucial for its biological activity. The presence of the sulfonyl groups enhances its solubility and reactivity, allowing it to form stable interactions with target proteins.

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride, as anticancer agents. For instance, compounds in this category have shown significant inhibitory effects on the proliferation of cancer cell lines such as MV4-11. The IC50 values for these compounds often fall below 1 μM, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chlorideMV4-11< 1Inhibition of BRD4 binding and oncogene expression
Compound AA4310.78Induction of apoptosis via c-Myc downregulation
Compound BHT290.87Cell cycle arrest at G0/G1 phase

The mechanism by which 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride exerts its anticancer effects involves the inhibition of bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in regulating gene transcription related to cell proliferation and survival. By displacing BRD4 from chromatin, this compound can downregulate key oncogenes such as c-Myc and CDK6, leading to reduced cell viability and increased apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies on sulfonamide derivatives reveal that modifications at specific positions on the aromatic ring significantly influence biological activity. For example:

  • Bromination at the para-position maintains potency while allowing for further substitutions.
  • Alkyl chain variations in the sulfonamide group can enhance solubility and bioavailability.

Table 2: Summary of SAR Findings

Modification TypePositionEffect on Activity
BrominationParaMaintains potency
Alkyl Chain LengthEthanesulfonylEnhances solubility and activity
Substituent TypeMeta/OrthoSignificant loss in activity observed

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Case Study A : In a study involving acute myeloid leukemia (AML) models, treatment with 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride resulted in a significant reduction in tumor size and improved survival rates compared to controls .
  • Case Study B : Another investigation focused on solid tumors demonstrated that this compound could effectively induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

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